molecular formula C29H24N2O3 B2425038 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenoxybenzamide CAS No. 1208903-95-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenoxybenzamide

Cat. No.: B2425038
CAS No.: 1208903-95-0
M. Wt: 448.522
InChI Key: VFTBTEBOBHDESF-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenoxybenzamide (CAS 1208903-95-0) is a synthetic small molecule with a molecular formula of C29H24N2O3 and a molecular weight of 448.51 g/mol . This compound belongs to a class of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-carboxamide derivatives that have been designed and synthesized for agricultural chemistry research, displaying significant biological activity . Its primary researched application is as a potent fungicidal agent. In vitro bioassays have demonstrated that this compound exhibits excellent fungicidal activities, particularly against the phytopathogenic fungi Valsa mali and Sclerotinia sclerotiorum . The substituent position on the molecule is critical for its efficacy, underscoring its structure-activity relationship . The compound is offered exclusively for laboratory research to investigate its properties and potential applications. It is supplied with guaranteed high purity and stability for experimental use. This product is designated "For Research Use Only." It is strictly intended for laboratory research purposes and is not formulated, tested, or approved for diagnostic, therapeutic, medicinal, or human use of any kind, or for veterinary applications. All information presented is for informational and research purposes.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O3/c32-28(21-13-16-26(17-14-21)34-25-11-5-2-6-12-25)30-24-15-18-27-23(20-24)10-7-19-31(27)29(33)22-8-3-1-4-9-22/h1-6,8-9,11-18,20H,7,10,19H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTBTEBOBHDESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the phenoxybenzamide moiety is attached through an amide coupling reaction, often employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted tetrahydroquinoline.

    Substitution: Various substituted phenoxybenzamides.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenoxybenzamide stands out due to its phenoxybenzamide moiety, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent bioactive compound compared to its analogs.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis methods, biological mechanisms, and findings from various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C24H24N2O4
  • Molecular Weight : Approximately 396.46 g/mol
  • Structural Components :
    • A benzoyl group
    • A tetrahydroquinoline moiety
    • A phenoxybenzamide core

The unique combination of these structural elements contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Core : This can be achieved via a Pictet-Spengler reaction.
  • Benzoylation : The tetrahydroquinoline is benzoylated using benzoyl chloride.
  • Phenoxybenzamide Formation : The final compound is synthesized by reacting the benzoylated intermediate with 4-phenoxybenzoic acid derivatives.

These steps may vary slightly based on the specific derivatives being used in the synthesis process.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies :
    • In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines such as MDA-MB-231 and HT-29. The IC50 values indicate a dose-dependent response leading to increased cell death compared to control treatments like cisplatin .
  • Mechanistic Studies :
    • A study highlighted the compound's ability to increase sub-G1 cell populations during cell cycle analysis, suggesting its role in inducing apoptosis . This was further supported by findings that correlated with increased reactive oxygen species (ROS) generation.
  • Antimicrobial Activity :
    • Preliminary investigations suggested potential antimicrobial properties against certain bacterial strains, indicating a broader spectrum of biological activity beyond anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 (µM)Reference
CytotoxicityMDA-MB-23115.0
HT-2920.5
Apoptosis InductionVariousDose-dependent
Antimicrobial ActivitySpecific Bacterial StrainsNot specified

Q & A

Q. How to analyze crystal packing and intermolecular interactions for formulation studies?

  • Workflow :
  • Mercury’s Materials Module : Search the Cambridge Structural Database (CSD) for similar compounds to predict solubility and polymorphism .
  • Void Analysis : Calculate free volume in the crystal lattice to assess stability under humidity/temperature stress .

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